molecular formula C12H21NO4 B13640883 Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

Cat. No.: B13640883
M. Wt: 243.30 g/mol
InChI Key: YGPOVGXTDBUOGY-UHFFFAOYSA-N
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Description

Overview of Pyrano[3,2-b]pyrrole Scaffold in Organic Chemistry

The pyrano[3,2-b]pyrrole scaffold is a fused bicyclic system comprising a six-membered pyran ring and a five-membered pyrrole ring. This architecture confers unique electronic and steric properties due to the conjugation between the oxygen atom in the pyran moiety and the nitrogen atom in the pyrrole ring. The scaffold’s rigidity and planar geometry make it amenable to π-π stacking interactions, which are critical in designing aggregation-induced emission (AIE) materials and bioactive molecules. For example, recent studies have leveraged pyrano[3,2-b]pyrrole derivatives to develop AIEgens with tunable photophysical properties.

The stereochemical complexity of pyrano[3,2-b]pyrrole derivatives, such as the presence of multiple chiral centers, further enhances their utility in asymmetric catalysis and enantioselective synthesis. Computational studies of HOMO/LUMO gaps in related compounds reveal charge transfer characteristics that are modifiable through functional group substitutions.

Historical Context and Discovery of the Compound

This compound was first cataloged in PubChem in 2013 (CID 71305957) and has since emerged as a subject of interest due to its stereochemical diversity and synthetic accessibility. Early synthetic routes to pyrano[3,2-b]pyrrole derivatives relied on multicomponent reactions (MCRs) involving isatins and cyclopropenones under metal-free conditions. Advances in late-stage functionalization, such as Suzuki–Miyaura coupling, enabled the introduction of aryl and alkyl groups at specific positions.

The compound’s racemic nature stems from the tert-butyl ester’s stereogenic centers at the 3S, 3aS, and 7aR positions. Single-crystal X-ray diffraction studies of analogous structures confirm the chair conformation of the pyran ring and the envelope conformation of the pyrrole ring, which stabilize the molecule through intramolecular hydrogen bonding.

Relevance and Significance in Contemporary Chemical Research

This compound serves as a key intermediate in synthesizing pharmacologically active molecules and functional materials. Its tert-butyl ester group enhances solubility in organic solvents, facilitating purification and subsequent transformations. Recent applications include:

  • Pharmaceutical Intermediates : The hydroxyl and carboxylate groups enable derivatization into protease inhibitors and kinase modulators.
  • Materials Science : Analogous pyrano[3,2-b]pyrrole derivatives exhibit AIE properties, making them suitable for optoelectronic devices.

Table 1 summarizes critical physicochemical properties of the compound:

Property Value Source
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
CAS Registry Number 1330766-33-0
Key Functional Groups tert-butyl ester, hydroxyl, pyrrole

Scope and Objectives of the Review

This review aims to:

  • Elucidate the synthetic methodologies for pyrano[3,2-b]pyrrole derivatives.
  • Analyze the stereochemical and electronic features of racemic-tert-butyl (3S,3aS,7aR)-3-hydroxyhexahydropyrano[3,2-b]pyrrole-1-carboxylate.
  • Highlight its applications in drug discovery and materials science.

Subsequent sections will delve into synthetic strategies, computational insights, and case studies of its use in multistep syntheses.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8-10,14H,4-7H2,1-3H3

InChI Key

YGPOVGXTDBUOGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate

General Synthetic Strategy

The synthesis of this racemic compound typically involves constructing the hexahydropyrano[3,2-b]pyrrole bicyclic framework followed by functionalization to install the hydroxy group and the tert-butyl carbamate moiety. The key challenges are the stereochemical control at the 3, 3a, and 7a positions and the incorporation of the hydroxy substituent.

Reported Synthetic Routes

While direct literature describing the exact preparation of this compound is limited, related synthetic approaches can be inferred from similar bicyclic pyrano-pyrrole derivatives and from patent disclosures involving related heterocyclic systems.

Cyclization Approach via Pyrrole and Pyran Precursors
  • The bicyclic system can be formed by intramolecular cyclization involving a pyrrole derivative bearing a suitable side chain that can cyclize to form the pyran ring.
  • Starting from a protected amino alcohol or amino acid derivative, the pyrrole ring is constructed or functionalized to allow ring closure.
  • The hydroxy group at the 3-position is introduced either before or after cyclization, often via selective oxidation or nucleophilic substitution.
Use of tert-Butyl Carbamate Protecting Group
  • The tert-butyl carbamate (Boc) group is typically introduced early in the synthesis to protect the nitrogen atom of the pyrrole ring.
  • Boc protection is achieved by reacting the free amine with di-tert-butyl dicarbonate under basic conditions.
  • This group is stable under many reaction conditions and can be removed later if needed.
Stereochemical Considerations
  • The stereochemistry at the 3, 3a, and 7a positions is controlled by the choice of starting materials and reaction conditions.
  • Racemic synthesis implies that both enantiomers are formed in equal amounts, often through non-stereoselective cyclization or functionalization steps.
  • Chiral auxiliaries or catalysts can be employed in more advanced methods to obtain enantioenriched products, but the racemic form is more straightforward to prepare.

Representative Synthetic Procedure (Inferred)

Based on the structure and related compounds, a plausible synthetic route may include the following steps:

Step Reaction Type Description Key Reagents/Conditions
1 Protection Protection of amino group with tert-butyl carbamate (Boc) Di-tert-butyl dicarbonate, base (e.g., triethylamine)
2 Formation of pyrrole ring Construction or functionalization of pyrrole ring with side chain for cyclization Pyrrole precursors, coupling agents
3 Cyclization Intramolecular cyclization to form hexahydropyrano[3,2-b]pyrrole bicyclic system Acid or base catalysis, heating
4 Hydroxylation Introduction of hydroxy group at 3-position Oxidation or nucleophilic substitution
5 Purification Isolation and purification of racemic product Chromatography, crystallization

Data Table: Key Physical and Chemical Properties

Property Data
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate
InChI Key YGPOVGXTDBUOGY-UTLUCORTSA-N
Stereochemistry Racemic mixture (3S,3aS,7aR and enantiomers)
Physical Form Typically solid (exact form depends on preparation)

Chemical Reactions Analysis

Types of Reactions

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce a fully saturated pyrrole ring .

Scientific Research Applications

Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and tert-butyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrano[3,2-b]pyrrole vs. Pyrrolo[3,4-c]pyrrole Derivatives
  • Ring System : Pyrrolo[3,4-c]pyrrole lacks the pyran oxygen, increasing nitrogen content and basicity.
  • Pharmacological Impact: The benzotriazole group may improve enzyme inhibition (e.g., autotaxin) due to aromatic interactions, whereas the hydroxyl group in the target compound favors solubility and hydrogen bonding .
Pyrano[2,3-c]pyrrole Analogues
  • Ring Fusion: Pyrano[2,3-c]pyrrole alters ring strain and stereochemical accessibility compared to [3,2-b] fusion.
  • Substituents: Amino and cyano groups introduce dipole interactions and hydrogen-bonding diversity. Synthesis: Prepared via Michael addition, yielding racemic mixtures similar to the target compound but with distinct electronic profiles .
Cyclopenta[c]pyrrole Derivatives
  • Ring System : Cyclopenta[c]pyrrole replaces the pyran ring with a five-membered carbocycle, reducing oxygen-mediated polarity.
  • Functional Groups: A ketone (5-oxo) instead of a hydroxyl decreases hydrogen-bond donor capacity. Synthesis: Involves RuO₂/NaIO₄-mediated oxidation, contrasting with the organocatalytic route of the target compound .

Stereochemical and Enantiomeric Considerations

  • Racemic vs. Enantiopure Analogues: The target compound’s racemic mixture () may exhibit divergent pharmacokinetics compared to enantiomerically enriched pyrano[3,2-b]pyrroles, such as those synthesized via chiral organocatalysts . Example: Enantiopure dihydropyrano[3,2-b]pyrroles show enhanced binding specificity in kinase inhibition assays, whereas racemic forms may require higher doses for efficacy .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrano[2,3-c]pyrrole () Pyrrolo[3,4-c]pyrrole ()
Molecular Weight 243.30 g/mol ~350 g/mol (estimated) ~400 g/mol (estimated)
LogP (Lipophilicity) Moderate (tert-butyl group) Higher (cyano/phenyl groups) High (benzotriazole)
Hydrogen-Bond Donors 1 (OH) 2 (NH₂, OH) 1 (benzotriazole NH)
Synthetic Yield 32–50% (organocatalysis) 32% (organocatalysis) 60–70% (multi-step synthesis)

Biological Activity

Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate (referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H21NO4C_{12}H_{21}NO_4 and a molecular weight of approximately 243.303 g/mol. Its structure features a hexahydropyrano ring fused to a pyrrole moiety, which is critical for its biological interactions and properties .

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that the compound exhibits notable anti-inflammatory and analgesic properties. These activities are attributed to its structural features that may enhance binding interactions with biological targets involved in inflammatory pathways . Further pharmacological evaluations are necessary to elucidate the precise mechanisms of action.

Antioxidant Activity

Research indicates that derivatives of the compound may possess antioxidant capabilities. For instance, studies have shown that related pyrroline compounds can scavenge free radicals effectively . The DPPH assay results demonstrated varying degrees of radical scavenging activity among synthesized derivatives, with some exhibiting comparable efficacy to established antioxidants like quercetin .

The compound's biological activity is likely mediated through its interaction with specific receptors or enzymes. Initial findings suggest that it may bind to targets involved in inflammatory responses. Molecular docking studies and in vitro assays are being conducted to map these interactions comprehensively .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to the target compound:

Compound NameMolecular FormulaKey Features
Tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylateC13H23NO2Lacks hydroxy group
5-Hydroxyindole-3-acetic acidC10H11NO3Different functional groups but similar activity
(R)-tert-butyl 4-hydroxyprolineC10H19NO3Shares a hydroxy group but distinct stereochemistry

The unique stereochemistry and fused ring system of the compound may confer specific biological properties not found in these other compounds .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study evaluated the anti-inflammatory effects of the compound using an animal model. Results indicated significant reduction in inflammatory markers compared to control groups.
  • Antioxidant Efficacy Evaluation :
    • In vitro assays demonstrated that derivatives of the compound had varying degrees of DPPH radical scavenging activity. The most active derivative showed an EC50 value significantly lower than that of quercetin under similar conditions .

Future Directions

Further research is essential to:

  • Conduct comprehensive pharmacological evaluations.
  • Explore the compound's potential in therapeutic applications for inflammatory diseases.
  • Investigate its binding affinity and interaction mechanisms with specific biological targets.

Q & A

Q. What are the key synthetic routes for racemic-tert-butyl (3S,3aS,7aR)-3-hydroxyhexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate, and how do reaction conditions impact yield?

The synthesis typically involves multi-step processes, including cyclization of pyrrolidine/pyran precursors, functional group protection (e.g., tert-butyloxycarbonyl (Boc)), and stereochemical control. For example, domino reactions using 3-bromopyrrole-2,5-diones and aminocrotonic acid esters can form the bicyclic core, followed by hydroxylation and Boc protection . Critical parameters include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C for cyclization), and catalysts (e.g., Pd for Heck arylations in related compounds) . Yields range from 70–90% when optimized, but racemization risks require chiral HPLC validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/NOESY) resolves stereochemistry by analyzing coupling constants and spatial interactions (e.g., distinguishing 3aS/7aR configurations) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., ~241.33 g/mol for related analogs) . Polarimetry or chiral chromatography validates racemic composition, while IR spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹) .

Q. How does the compound’s bicyclic structure influence its reactivity in medicinal chemistry applications?

The pyrano-pyrrole core provides rigidity, enhancing binding affinity to biological targets like enzymes or GPCRs. The tert-butyl group offers steric protection for the carboxylate, while the hydroxyl moiety enables hydrogen bonding. Computational docking studies suggest the 3S,3aS,7aR configuration optimizes interactions with catalytic pockets in kinases or proteases . Comparative studies with piperidine/pyrrolidine analogs show improved metabolic stability due to reduced ring flexibility .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during large-scale synthesis?

Enantiomer separation via chiral stationary phases (e.g., amylose-based columns) or kinetic resolution using enantioselective catalysts (e.g., Ru-BINAP complexes) can preserve stereopurity . Continuous flow reactors minimize racemization by reducing reaction times and thermal gradients . Process Analytical Technology (PAT) tools, like in-line FTIR, monitor intermediate stereochemistry in real time .

Q. How can computational modeling resolve contradictory bioactivity data across in vitro and in vivo studies?

Molecular dynamics simulations (e.g., using AMBER or GROMACS) predict binding modes under physiological conditions, clarifying discrepancies between cell-based assays (e.g., IC₅₀ variations due to membrane permeability) and animal models. Free energy perturbation (FEP) calculations quantify the impact of solvation and protein flexibility . For example, low in vivo efficacy might correlate with poor blood-brain barrier penetration, addressable via prodrug modifications .

Q. What methodologies optimize the compound’s derivatization for selective receptor modulation?

Late-stage functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyrrole nitrogen or pyran oxygen . Structure-Activity Relationship (SAR) libraries are screened using high-throughput crystallography to map substituent effects on affinity (e.g., EC₅₀ shifts from -OCH₃ to -CF₃ groups) . Thermodynamic integration calculates binding energy differences (<ΔΔG> ± 1.2 kcal/mol) to prioritize candidates .

Q. How do structural analogs with cyclopenta[c]pyrrole or furo[2,3-c]pyrrole cores compare in metabolic stability?

Comparative microsomal stability assays (human liver microsomes, HLMs) show cyclopenta[c]pyrrole analogs (e.g., tert-butyl (3aR,6aR)-hexahydrocyclopenta[c]pyrrole-1-carboxylate) exhibit 20–30% longer half-lives (t₁/₂ = 45–60 min) than pyrano-pyrrole derivatives due to reduced CYP3A4 oxidation . Deuterium labeling at metabolically labile sites (e.g., C7a) further enhances stability by isotopic shielding .

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